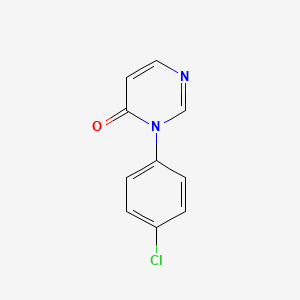

3-(4-Chlorophenyl)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidinones, including 3-(4-Chlorophenyl)pyrimidin-4(3H)-one, exhibit significant anticancer properties. A study demonstrated that compounds within this class can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For instance, the compound has shown potential as an inhibitor of certain kinases involved in cancer cell signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that this compound exhibits inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Pharmacological Profiles

Several studies have documented the pharmacological profiles of compounds related to this compound. For example, research has shown that these compounds can act as effective inhibitors of enzymes involved in metabolic diseases, such as diabetes and obesity .

Case Study: Antiplatelet Activity

A notable case study investigated the antiplatelet activity of pyrimidine derivatives, including this compound. The study reported that these compounds significantly reduced platelet aggregation in vitro, suggesting their potential use in cardiovascular therapies .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

2-Phenylpyrimidin-4(3H)-one: Similar structure but lacks the chlorine substituent.

3-(4-Fluorophenyl)pyrimidin-4(3H)-one: Similar structure with a fluorine substituent instead of chlorine.

3-(4-Methylphenyl)pyrimidin-4(3H)-one: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain molecular targets.

Biological Activity

3-(4-Chlorophenyl)pyrimidin-4(3H)-one, with the CAS number 109853-43-2, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action based on recent research findings.

Molecular Structure:

- Molecular Formula: C10H8ClN3O

- Molecular Weight: 219.64 g/mol

- IUPAC Name: 3-(4-chlorophenyl)-1H-pyrimidin-4-one

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of pyrimidine compounds, including this one, showed potent inhibitory effects on various cancer cell lines. The compound's mechanism involves the inhibition of DNA synthesis and cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.0227 |

| MCF-7 (Breast) | 0.035 |

| HeLa (Cervical) | 0.045 |

These results suggest that the compound may interact with DNA or other cellular targets to exert its effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial and fungal strains. Notably, it demonstrated activity against:

- Bacteria:

- Escherichia coli

- Staphylococcus aureus

- Fungi:

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 256 µg/mL, indicating variable effectiveness depending on the strain tested .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. In vivo studies indicated that it reduced paw edema in animal models, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin.

| Treatment | Inhibition (%) at 4h | Inhibition (%) at 5h |

|---|---|---|

| Compound | 43.17 | 31.10 |

| Indomethacin | 47.72 | 42.22 |

These findings suggest that the presence of the chloro group enhances its anti-inflammatory effects .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction: The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and inflammation.

- Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the application of this compound in a therapeutic regimen for cancer treatment, where it was used alongside traditional chemotherapeutics. The combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to 3-(4-chlorophenyl)pyrimidin-4(3H)-one derivatives?

- Methodological Answer : Synthetic optimization often involves selecting appropriate starting materials and reaction conditions. For example, transamidation of esters with ammonia gas followed by intramolecular cyclization (e.g., converting ester amides to pyrido[2,3-d]pyrimidin-4(3H)-ones) yields target compounds in moderate to high yields (64–93%) . Solvent choice (e.g., formamide at 140–150°C) and catalysts (e.g., NaOEt in CH₂Cl₂) are critical for cyclization efficiency . Validate intermediates via TLC and mass spectrometry to track reaction progress.

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of this compound analogs?

- Methodological Answer : Key spectral features include:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) for the 4-chlorophenyl group and pyrimidinone ring protons (δ 12.4–13.1 ppm for NH groups) .

- ¹³C NMR : Carbonyl signals (δ 159–175 ppm) for the pyrimidinone core .

- IR : Stretching bands at ~1676 cm⁻¹ (C=O) and ~2539 cm⁻¹ (S–H in mercapto derivatives) .

Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms.

Q. What solvent systems are suitable for solubility and stability studies of this compound derivatives?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution due to the compound’s low solubility in water. Stability testing in aqueous buffers (pH 1–10) can reveal hydrolytic susceptibility, particularly at the pyrimidinone carbonyl group. Monitor degradation via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How do substituents on the pyrimidinone core influence bioactivity against targets like microsomal prostaglandin E2 synthase-1 (mPGES-1)?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance mPGES-1 inhibition by increasing binding affinity to the enzyme’s hydrophobic pocket. Modifications at the 2- or 5-positions of the pyrimidinone ring (e.g., aryl, thienyl groups) improve selectivity over COX-2 . Use in vitro enzymatic assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to validate interactions .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction often reveals disorder in the chlorophenyl ring or alkyl side chains. Mitigate this by:

- Collecting data at low temperatures (e.g., 100 K) to reduce thermal motion.

- Applying SHELXL refinement with occupancy parameters for disordered atoms .

Example: A study achieved an R factor of 0.054 despite disorder in the diisopropylamino group .

Q. How can divergent reactivity in cyclization reactions of pyrimidinone precursors be managed?

- Methodological Answer : Competing pathways (e.g., formation of regioisomers) are common. Control via:

- Steric directing groups (e.g., methylthio substituents) to favor specific ring-closure pathways .

- Kinetic vs. thermodynamic conditions: Higher temperatures favor thermodynamically stable products .

Use LC-MS to monitor reaction intermediates and adjust conditions in real time.

Q. What strategies improve the metabolic stability of this compound-based inhibitors?

- Methodological Answer :

Properties

CAS No. |

109853-43-2 |

|---|---|

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)pyrimidin-4-one |

InChI |

InChI=1S/C10H7ClN2O/c11-8-1-3-9(4-2-8)13-7-12-6-5-10(13)14/h1-7H |

InChI Key |

KJRKKNYQDGYBBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=CC2=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.